Avermectin A2a is a member of the avermectin family, which are macrocyclic lactones derived from the fermentation products of the bacterium Streptomyces avermitilis. These compounds are primarily known for their potent antiparasitic and insecticidal properties. Avermectin A2a, specifically, is recognized for its efficacy against a variety of nematodes and arthropods, making it valuable in agricultural and veterinary applications.
The primary source of avermectin A2a is the soil bacterium Streptomyces avermitilis. This organism is capable of synthesizing several avermectin derivatives through complex biosynthetic pathways involving polyketide synthases and glycosylation processes. The production of avermectins involves multiple enzymatic steps that modify the initial aglycone structure to yield various active forms, including avermectin A2a.
Avermectin A2a belongs to the class of compounds known as macrocyclic lactones. It is structurally related to other compounds in this class, such as milbemycins, but differs primarily in the substitution patterns on the macrolide ring. The classification can be further detailed as follows:
The synthesis of avermectin A2a involves both natural fermentation processes and synthetic modifications. The natural biosynthesis begins with the polyketide synthase complex, which catalyzes the formation of the avermectin aglycone. Subsequent modifications include glycosylation and various enzymatic reactions that introduce functional groups.
Avermectin A2a features a complex molecular structure characterized by a large macrocyclic ring with multiple hydroxyl groups and sugar moieties attached. Its structure can be represented as follows:
X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional conformation, revealing details about bond angles and distances critical for its biological activity.
Avermectin A2a participates in several chemical reactions that enhance its efficacy as an antiparasitic agent:
The reactions are typically facilitated by chemical agents or catalysts that promote specific transformations while maintaining the integrity of the macrocyclic structure.
The mechanism by which avermectin A2a exerts its biological effects primarily involves binding to specific receptors in the nervous systems of parasites:
Studies have shown that even low concentrations of avermectin A2a can significantly affect ion flow across membranes, demonstrating its potency as an insecticide.
Relevant data indicate that these properties influence its application in agricultural formulations where stability and solubility are critical for effective delivery.
Avermectin A2a has several applications in both agricultural and medical fields:
Avermectin A2a originates from Streptomyces avermitilis, a Gram-positive, filamentous bacterium first isolated from a single soil sample collected near Kawana Golf Course in Shizuoka Prefecture, Japan, in 1974. The isolation process employed selective media (e.g., Actinomycete Isolation Agar and glycerol-casein nitrate agar) supplemented with antifungal agents like nystatin to suppress competing microbiota [2] [6]. Soil samples underwent serial dilution, heat pretreatment (45°C for 16 hours), and cultivation at 28°C for 7–10 days to enrich Streptomyces colonies. Approximately 50 isolates were initially screened, with strain MA-4680 (later deposited as ATCC 31267) identified as the avermectin producer through morphological and biochemical characterization [6] [9].
Key identification features included:
Table 1: Isolation and Characterization of Streptomyces avermitilis MA-4680
Characteristic | Observation | Method/Medium |
---|---|---|
Spore Chain Morphology | Rectiflexibile, smooth surface | Scanning electron microscopy |
Aerial Mycelium Color | Gray | ISP2 medium |
Melanin Production | Positive | ISP7 medium |
Carbon Utilization | Glucose (+), Arabinose (+), Sucrose (-) | Biochemical assays |
Avermectin Yield | 10.15 mg/L | Fermentation/HPLC |
The discovery of avermectin A2a resulted from a pioneering academic-industrial partnership between Japan’s Kitasato Institute and Merck & Co. in the United States. Satoshi Ōmura’s team at Kitasato collected and screened >5,000 soil samples, selecting promising microbial strains for further analysis [7] [8]. In 1974, a bioactive strain (Kitasato MA-4680) was sent to Merck, where William Campbell’s parasitology group conducted in vivo testing. Mice infected with the nematode Nippostrongylus brasiliensis showed near-complete parasite clearance when treated with the strain’s culture broth [3] [5].
Merck researchers purified the active components—eight closely related avermectins (A1a–B2a)—and identified avermectin A2a and B1a as the most stable and potent variants. Chemical modifications, including selective hydrogenation of the C22–C23 double bond, yielded dihydroavermectin B1 (ivermectin), which exhibited 25-fold greater anthelmintic activity than parent compounds [5] [7]. The collaboration leveraged complementary strengths:
Table 2: Key Milestones in the Kitasato-Merck Collaboration
Year | Event | Contributor |
---|---|---|
1971 | Ōmura-Tishler agreement for strain sharing | Kitasato Institute |
1974 | Soil sampling in Kawana; isolation of MA-4680 | Kitasato field team |
1975 | In vivo anti-parasitic activity confirmed | Merck parasitology group |
1979 | Avermectin structure elucidation and ivermectin synthesis | Merck chemistry team |
1981 | Ivermectin launched for veterinary use | Merck & Co. |
The taxonomic identity of the avermectin-producing strain sparked debate following genomic analyses in the early 2000s. Initially designated Streptomyces avermitilis by Kim and Goodfellow (2002), strain MA-4680 formed a distinct phyletic lineage within the Streptomyces 16S rRNA gene tree, sharing 99.7% similarity with S. cinnabarinus but differing in phenotypic traits (e.g., spore morphology and carbon utilization) [9]. However, in 2002, another study proposed renaming the strain Streptomyces avermectinius based on minor variations in phospholipid patterns and DNA G+C content (71 mol%) [4].
The controversy centered on two issues:
Table 3: Taxonomic Distinctions Between S. avermitilis and Proposed S. avermectinius
Genomic Feature | S. avermitilis MA-4680 | S. avermectinius Proposals | Resolution Method |
---|---|---|---|
16S rRNA Similarity | 99.7% with S. cinnabarinus | >99.5% | Insufficient for delimitation |
dDDH Values | <70% | >80% (intra-group) | Genome-based dDDH |
Biosynthetic Genes | ave cluster present | Absent in relatives | Comparative genomics |
G+C Content | 71 mol% | 70.8–71.2 mol% | Not diagnostically significant |
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